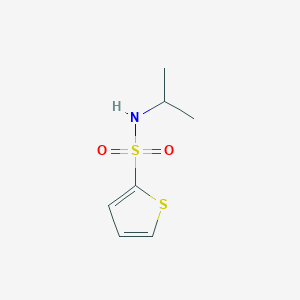

N-Isopropylthiophene-2-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-propan-2-ylthiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2S2/c1-6(2)8-12(9,10)7-4-3-5-11-7/h3-6,8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTDDLNDXTPMGMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)C1=CC=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodological Innovations for N Isopropylthiophene 2 Sulfonamide

Historical and Current Synthetic Routes to Thiophene (B33073) Sulfonamides

The creation of thiophene sulfonamides has traditionally relied on foundational organic chemistry reactions. Over time, these methods have been refined and new approaches have been developed to improve efficiency and versatility.

The synthesis of N-substituted sulfonamides, a class of compounds that includes N-Isopropylthiophene-2-sulfonamide, has historically been achieved through the reaction of amines with sulfonyl chlorides. acs.org This classical approach is valued for its simplicity and the general reactivity of the starting materials. sci-hub.se Variations of this method have been explored to enhance reaction conditions and yields. For instance, the use of ionic liquids like 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) (BmimPF6) has been shown to accelerate the N-alkylation of N-monosubstituted sulfonamides at room temperature, offering high yields in shorter reaction times compared to traditional solvents. researchgate.net

Key strategies for forming N-substituted sulfonamides include:

Direct Alkylation: This involves the reaction of a sulfonamide with an alkyl halide. nih.gov The use of a base, such as potassium hydroxide (B78521), is common to facilitate the reaction. researchgate.net

Reductive Amination: This method provides an alternative route to N-substituted sulfonamides. nih.gov

Mitsunobu Reaction: This reaction allows for the conversion of an alcohol to a sulfonamide, offering another synthetic pathway. nih.gov

Catalytic N-Alkylation: Modern approaches utilize catalysts to facilitate the N-alkylation of sulfonamides with alcohols. For example, a manganese(I) PNP pincer complex has been successfully used for the N-alkylation of a wide range of aryl and alkyl sulfonamides with both benzylic and simple primary aliphatic alcohols. acs.org Similarly, a water-soluble iridium complex has been developed for the N-alkylation of sulfonamides with alcohols in water under microwave irradiation. rsc.org

The reactivity in alkylation can be influenced by steric factors. Unsubstituted sulfonamides generally provide better yields than more sterically hindered N-alkyl sulfonamides. nih.gov For example, while unsubstituted sulfonamides undergo alkylation effectively, N-substituted sulfonamides may not be as readily alkylated under the same conditions. nih.gov

The sulfonylation step, which introduces the sulfonyl group, is also critical. A common method involves the reaction of a thiol with an oxidizing agent and a source of chlorine to form a sulfonyl chloride in situ, which then reacts with an amine to produce the sulfonamide. organic-chemistry.org

The direct synthesis of this compound can be achieved through the reaction of thiophene-2-sulfonyl chloride with isopropylamine. A general method for preparing thiophenesulfonamides involves dissolving thiophene benzyl (B1604629) sulfide (B99878) in a suitable solvent, followed by the addition of glacial acetic acid and water. Trichloroisocyanuric acid is then added in portions, and after reaction completion, the resulting thiophenesulfonyl chloride is reacted with an amine, such as isopropylamine, to yield the desired N-substituted thiophene sulfonamide. google.com

The synthesis of halogenated derivatives, such as 5-bromo-N-alkylthiophene-2-sulfonamides, has been specifically described. This involves the reaction of 5-bromothiophene-2-sulfonamide (B1270684) with an appropriate alkyl bromide in the presence of a base like lithium hydride (LiH) in a solvent such as dimethylformamide (DMF). nih.gov For example, 5-bromo-N-propylthiophene-2-sulfonamide was synthesized by reacting 5-bromothiophene-2-sulfonamide with propyl bromide using LiH. nih.gov

A general procedure for the synthesis of these halogenated compounds is as follows: 5-bromothiophene-2-sulfonamide is dissolved in DMF, and LiH is added. The corresponding alkyl bromide is then added dropwise, and the mixture is stirred at room temperature. nih.gov The progress of the reaction can be monitored by thin-layer chromatography (TLC). nih.gov

| Compound | Starting Materials | Key Reagents/Catalysts | General Method |

|---|---|---|---|

| This compound | Thiophene-2-sulfonyl chloride, Isopropylamine | - | Reaction of sulfonyl chloride with amine. |

| 5-Bromo-N-alkylthiophene-2-sulfonamides | 5-Bromothiophene-2-sulfonamide, Alkyl bromide | LiH, DMF | Alkylation of the sulfonamide nitrogen. nih.gov |

Advanced Derivatization via Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for forming carbon-carbon bonds and has been effectively utilized for the derivatization of thiophene sulfonamides. nih.govyoutube.com This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a base. youtube.com

In the context of thiophene sulfonamides, this reaction allows for the introduction of various aryl or heteroaryl groups onto the thiophene ring. For instance, 5-bromo-N-propylthiophene-2-sulfonamide has been used as a substrate in Suzuki-Miyaura coupling reactions with various aryl boronic acids to generate a library of 5-aryl-N-propylthiophene-2-sulfonamides. nih.gov These reactions are typically carried out using a palladium catalyst, such as Pd(PPh₃)₄, and a base, like potassium phosphate (B84403), in a solvent system such as 1,4-dioxane (B91453) and water. nih.gov

The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (e.g., 5-bromothiophene-2-sulfonamide) to form a palladium(II) intermediate. youtube.com

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex, displacing the halide. youtube.com

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst. youtube.com

The efficiency and outcome of the Suzuki-Miyaura reaction can be influenced by several factors, including the choice of catalyst, base, solvent, and reaction temperature. nih.govyoutube.com The development of specialized palladium catalysts, such as PEPPSI-type complexes, has expanded the scope of this reaction to include a wider range of substrates under mild conditions. kaist.ac.kr

Optimization of Synthetic Yields and Purity for this compound Analogues

Optimizing the synthesis of this compound analogues involves careful consideration of reaction conditions to maximize yield and purity. For derivatives synthesized via Suzuki-Miyaura coupling, factors such as the catalyst, base, solvent, and temperature play a crucial role. nih.gov

In the synthesis of 5-aryl-N-propylthiophene-2-sulfonamides from 5-bromo-N-propylthiophene-2-sulfonamide and various aryl boronic acids, fair to good yields ranging from 56% to 72% have been reported. nih.gov The reaction conditions for this transformation involved using Pd(PPh₃)₄ as the catalyst and potassium phosphate as the base in a 1,4-dioxane/water solvent system at 90°C. nih.gov

| Derivative (from 5-bromo-N-propylthiophene-2-sulfonamide) | Aryl Boronic Acid | Yield (%) |

|---|---|---|

| Compound 4a | Aryl boronic acid (unspecified) | 56 nih.gov |

| Compound 4b | Aryl boronic acid (unspecified) | 58 nih.gov |

| Compound 4c | Aryl boronic acid (unspecified) | 62 nih.gov |

| Compound 4d | Aryl boronic acid (unspecified) | 62 nih.gov |

| Compound 4e | Aryl boronic acid (unspecified) | 66 nih.gov |

| Compound 4f | Aryl boronic acid (unspecified) | 72 nih.gov |

| Compound 4g | Aryl boronic acid (unspecified) | 68 nih.gov |

For the initial alkylation step to form 5-bromo-N-alkylthiophene-2-sulfonamides, the reaction of 5-bromothiophene-2-sulfonamide with alkyl bromides using LiH in DMF at room temperature has been shown to be an effective method. nih.gov The purity of the final products is often confirmed by standard analytical techniques such as NMR spectroscopy.

Exploration of Green Chemistry and Catalytic Approaches in Sulfonamide Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly or "green" methods for synthesizing sulfonamides. These approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency.

One notable green approach is the use of water as a solvent. A facile and environmentally benign synthesis of sulfonamides has been described that takes place in water under dynamic pH control, using equimolar amounts of the amine and arylsulfonyl chloride without the need for an organic base. rsc.org Product isolation is simplified to filtration after acidification, often yielding excellent purity without further purification. rsc.org

Other green strategies include:

Solvent-free reactions: Conducting reactions without a solvent, known as neat conditions, is a core principle of green chemistry. sci-hub.se The solvent-free sulfonylation of amines with arylsulfonyl chlorides at room temperature has been reported. sci-hub.se

Mechanochemistry: This solvent-free technique involves using mechanical force, such as ball milling, to initiate chemical reactions. rsc.org A one-pot, two-step mechanochemical process for sulfonamide synthesis has been developed, which is both environmentally friendly and cost-effective. rsc.org

Use of greener solvents: Polyethylene glycol (PEG-400) has been employed as a recyclable and non-toxic solvent for sulfonamide synthesis. sci-hub.se

Catalytic methods: The development of efficient catalysts can reduce the need for stoichiometric reagents and enable reactions under milder conditions. Nano-Ru/Fe3O4 has been used as a magnetic, recyclable catalyst for the direct coupling of sulfonamides and alcohols. acs.org Synergistic photoredox and copper catalysis have been employed for the direct, single-step synthesis of sulfonamides from aryl radical precursors, amines, and a sulfur dioxide source at room temperature. acs.org

These innovative approaches not only make the synthesis of sulfonamides more sustainable but can also offer advantages in terms of efficiency and cost-effectiveness.

Stereoselective Synthesis Considerations (if applicable to specific derivatives)

Stereoselectivity becomes a critical consideration in the synthesis of sulfonamide derivatives when a chiral center is present or created during the reaction. While this compound itself is not chiral, certain derivatives could be.

The stereoselective synthesis of chiral sulfinyl compounds, which are structurally related to sulfonamides, is a well-established field. acs.org Methods for preparing enantiomerically pure sulfoxides often involve the separation of diastereomeric sulfinates followed by transformation. acs.org

In the context of sulfonamides, stereoselective synthesis can be relevant in several scenarios:

Synthesis of N-C Axially Chiral Sulfonamides: The catalytic enantioselective synthesis of N-C axially chiral sulfonamides has been achieved through methods like chiral palladium-catalyzed N-allylation. nih.gov This is particularly relevant for N-(2,6-disubstituted-phenyl)sulfonamides where rotation around the N-C bond is restricted. nih.gov

Reactions involving chiral starting materials or catalysts: The use of chiral amines or alcohols in the synthesis can lead to chiral sulfonamide products. Similarly, chiral catalysts can be employed to induce stereoselectivity in the formation of a new chiral center.

Structural Characterization and Spectroscopic Analysis of N Isopropylthiophene 2 Sulfonamide

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to characterizing the molecular structure of N-Isopropylthiophene-2-sulfonamide, each providing unique and complementary information.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei. pitt.edusigmaaldrich.com For this compound, ¹H and ¹³C NMR spectra provide characteristic signals that confirm the presence and connectivity of the thiophene (B33073) ring, the sulfonamide group, and the isopropyl substituent. researchgate.net

The ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons on the thiophene ring, the N-H proton of the sulfonamide, and the methine and methyl protons of the isopropyl group. The chemical shifts (δ) of the aromatic protons on the thiophene ring typically appear in the downfield region, generally between 6.51 and 7.70 ppm. rsc.org The proton of the sulfonamide –SO2NH– group is often observed as a singlet between 8.78 and 10.15 ppm. rsc.org

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Aromatic carbons, such as those in the thiophene ring, typically resonate in the region of 111 to 160 ppm. rsc.org The carbons of the isopropyl group would appear in the aliphatic region of the spectrum. The chemical shifts can be influenced by the solvent used and the presence of any impurities. pitt.edusigmaaldrich.com

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing connectivity. harvard.eduyoutube.com A COSY experiment would reveal couplings between adjacent protons, for instance, between the methine and methyl protons of the isopropyl group and between adjacent protons on the thiophene ring. youtube.comnih.gov An HSQC or HETCOR experiment correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the ¹H and ¹³C signals. youtube.combas.bg This is particularly useful for assigning the specific carbons of the thiophene ring by correlating them to their attached protons. bas.bg

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Please note that these are predicted values and can vary based on solvent and experimental conditions.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Thiophene-H3 | 7.0 - 7.2 | 126 - 128 |

| Thiophene-H4 | 7.2 - 7.4 | 127 - 129 |

| Thiophene-H5 | 7.5 - 7.7 | 130 - 132 |

| Thiophene-C2 | - | 140 - 142 |

| Thiophene-C3 | - | 126 - 128 |

| Thiophene-C4 | - | 127 - 129 |

| Thiophene-C5 | - | 130 - 132 |

| SO₂NH | 8.0 - 9.0 (broad singlet) | - |

| CH (isopropyl) | 3.5 - 4.0 (septet) | 45 - 50 |

| CH₃ (isopropyl) | 1.1 - 1.3 (doublet) | 22 - 24 |

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. vscht.cz In the IR spectrum of this compound, characteristic absorption bands confirm the presence of the sulfonamide and thiophene moieties. The sulfonamide group (–SO₂NH–) exhibits strong, characteristic stretching vibrations. rsc.orgnih.gov Specifically, the asymmetric and symmetric stretching vibrations of the S=O bonds are typically observed in the ranges of 1310–1320 cm⁻¹ and 1143–1155 cm⁻¹, respectively. rsc.org The N-H stretch of the sulfonamide group usually appears as a band in the region of 3200-3400 cm⁻¹. researchgate.netresearchgate.net The S-N stretching vibration can be found around 900 cm⁻¹. rsc.org Vibrations associated with the thiophene ring, including C-H and C=C stretching, would also be present.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π-π* transitions within the aromatic thiophene ring. nih.gov These transitions typically occur in the ultraviolet region of the electromagnetic spectrum.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

|---|---|---|

| N-H (Sulfonamide) | Stretching | 3200 - 3400 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| S=O (Sulfonamide) | Asymmetric Stretching | 1310 - 1320 |

| S=O (Sulfonamide) | Symmetric Stretching | 1143 - 1155 |

High-resolution mass spectrometry (HRMS) is a crucial technique for the unambiguous confirmation of a compound's elemental composition. nih.gov By providing a highly accurate mass measurement of the molecular ion, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas. For this compound (C₇H₁₁NO₂S₂), HRMS would determine the exact mass of the molecular ion ([M+H]⁺ or [M]⁺˙), which can then be compared to the calculated theoretical mass. This comparison, typically within a few parts per million (ppm), provides strong evidence for the assigned molecular formula. molnar-institute.com The fragmentation pattern observed in the mass spectrum can also offer structural information, revealing the loss of specific fragments such as the isopropyl group or sulfur dioxide, further corroborating the proposed structure. nih.govresearchgate.net

Conformational Analysis and Intramolecular Interactions in this compound

Intramolecular interactions, such as hydrogen bonding, can play a significant role in stabilizing certain conformations. In some related sulfonamide structures, intramolecular hydrogen bonds have been observed. nih.gov For this compound, it is possible that an intramolecular interaction could exist between the sulfonamide proton and the sulfur atom of the thiophene ring, or between the sulfonamide oxygen and a proton on the isopropyl group, influencing the molecule's preferred geometry. A detailed conformational analysis would investigate the rotational barriers and the relative energies of different conformers to provide a comprehensive understanding of the molecule's dynamic behavior. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N Isopropylthiophene 2 Sulfonamide Analogues

Design Principles for N-Isopropylthiophene-2-sulfonamide Derivative Libraries

The design of derivative libraries for this compound is guided by established medicinal chemistry principles. A primary strategy involves creating a combinatorial library to explore a wide range of chemical space around the core scaffold. researchgate.net Thiophene (B33073) and its derivatives are considered privileged structures in medicinal chemistry due to their wide spectrum of biological activities, making them a solid foundation for library development. researchgate.netnih.gov

Key design principles include:

Bioisosteric Replacement: The thiophene ring is often used as a bioisostere for a phenyl ring, a common strategy in medicinal chemistry to modulate physicochemical properties and biological activity. nih.gov

Scaffold Hopping: This involves replacing the thiophene core with other heterocyclic systems to explore new intellectual property space and potentially discover novel biological activities.

Diversity-Oriented Synthesis: This approach aims to generate a library of structurally diverse molecules from a common starting material. For this compound, this could involve varying the substituents on the thiophene ring, modifying the isopropyl group, and altering the sulfonamide linker.

Privileged Structure-Based Design: The sulfonamide group itself is a well-known pharmacophore present in numerous approved drugs. openaccesspub.org Libraries are often designed to incorporate this motif while introducing diversity at other positions of the molecule.

The synthesis of these libraries often starts with a key intermediate, such as thiophene-2-sulfonyl chloride, which can then be reacted with a diverse set of amines to generate a library of N-substituted thiophene-2-sulfonamides. Further diversity can be introduced by using substituted thiophene starting materials.

Impact of Isopropyl Moiety Modifications on Molecular Interactions

The N-isopropyl group of this compound plays a significant role in its interaction with biological targets. Modifications to this group can have a profound impact on binding affinity and selectivity.

Steric Bulk: Altering the size and shape of the alkyl group can influence how the molecule fits into a binding pocket. Replacing the isopropyl group with smaller (e.g., ethyl) or larger (e.g., tert-butyl, cyclohexyl) groups can probe the steric tolerance of the binding site.

Hydrophobicity: The hydrophobicity of the N-substituent is a critical determinant of both target engagement and pharmacokinetic properties. Increasing the lipophilicity of this group can enhance binding to hydrophobic pockets within a protein.

Introduction of Functional Groups: Replacing the isopropyl group with moieties containing additional functional groups (e.g., hydroxyl, amino, carboxyl) can introduce new hydrogen bonding or ionic interactions with the target protein, potentially increasing binding affinity.

A hypothetical SAR study might reveal that while the isopropyl group provides a good balance of size and hydrophobicity for a particular target, introducing a small polar group at a specific position could lead to a significant increase in potency due to a new hydrogen bond with a key residue in the binding site.

Thiophene Ring Substitution Effects on Biological Activity

Steric Effects: The position and size of substituents on the thiophene ring can influence the conformation of the molecule and its ability to adopt the optimal geometry for binding to a target. For example, a bulky substituent at the 3-position might clash with the protein surface, while a smaller substituent at the 5-position could be well-tolerated.

Introduction of New Interaction Points: Substituents can be chosen to introduce new points of interaction with the target. A hydroxyl or amino group could act as a hydrogen bond donor or acceptor, while a halogen atom could participate in halogen bonding.

| Substituent at Position 5 | Observed Effect on Activity (Hypothetical) | Plausible Rationale |

| -H | Baseline activity | Reference compound |

| -Cl | Increased activity | Favorable halogen bonding interaction in the active site. |

| -CH3 | Slightly decreased activity | Minor steric hindrance. |

| -OCH3 | Increased activity | Potential for hydrogen bond acceptance. |

| -NO2 | Decreased activity | Strong electron-withdrawing nature alters sulfonamide pKa unfavorably. |

Sulfonamide Linker Modifications and Their Influence on Target Engagement

The sulfonamide linker is a critical component of the molecule, often playing a key role in anchoring the ligand to its target protein through hydrogen bonding interactions. nih.gov Modifications to this linker can have a significant impact on target engagement. nih.govnih.gov

Bioisosteric Replacement: The sulfonamide group can be replaced with other linkers, such as amides or reversed sulfonamides, to probe the importance of the specific geometry and hydrogen bonding pattern of the sulfonamide.

N-Alkylation/N-Arylation: Substitution on the sulfonamide nitrogen (in cases where it is not the point of attachment for the main side chain) can introduce new steric and electronic features.

Sulfonamide Analogues: More subtle modifications include the replacement of one of the sulfonyl oxygens with other groups. For example, sulfinamides (one oxygen) and sulfenamides (no oxygens) have been synthesized to systematically probe the contribution of each sulfonamide oxygen to protein binding. nih.gov The synthesis of sulfonimidamides, where a sulfonyl oxygen is replaced by an =NR group, can introduce new exit vectors for further derivatization. nih.gov

Studies on sulfonamide analogues have revealed that they can form unique interactions with protein targets. For instance, high-resolution co-crystal structures have shown that these analogues can engage in intimate contacts with the protein, including unprecedented hydrogen bonds. nih.gov

| Linker Modification | Potential Impact on Target Engagement |

| Sulfonamide (SO2NH) | Acts as a strong hydrogen bond donor and acceptor. |

| Reversed Sulfonamide (NHSO2) | Alters the orientation of hydrogen bond donors and acceptors. |

| Amide (CONH) | Changes the geometry and electronic properties of the linker. |

| Sulfinamide (SONH) | Reduces the number of hydrogen bond acceptors. nih.gov |

| Sulfonimidamide (S(O)(NR)NH) | Introduces a new vector for substitution and can form unique hydrogen bonds. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are powerful computational tools used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. sysrevpharm.orgyoutube.com These methods are invaluable for understanding the SAR of this compound analogues and for predicting the activity of new, unsynthesized compounds. walisongo.ac.idnih.gov

Descriptor Calculation: The first step in QSAR modeling is to calculate a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecular structure, such as its physicochemical properties (e.g., logP, molar refractivity), electronic properties (e.g., atomic charges, HOMO/LUMO energies), and topological/3D features. walisongo.ac.id

Model Building: A mathematical model is then built to correlate the calculated descriptors with the observed biological activity. nih.gov Various statistical and machine learning methods can be used for this purpose, including multiple linear regression (MLR), partial least squares (PLS), and support vector machines (SVM). sysrevpharm.org

Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical techniques such as cross-validation and by predicting the activity of an external test set of compounds. nih.gov

Cheminformatics: Cheminformatics approaches encompass a broader range of computational methods, including pharmacophore modeling, molecular docking, and virtual screening. nih.gov A pharmacophore model for this compound analogues would define the essential 3D arrangement of functional groups required for biological activity. This model could then be used to search large chemical databases for novel compounds that fit the pharmacophore and are therefore likely to be active. nih.gov

A successful QSAR study on this compound analogues might reveal that a combination of a specific range of lipophilicity (logP), the presence of a hydrogen bond donor on the thiophene ring, and a particular steric volume of the N-alkyl group are key determinants of high potency. This information can then guide the design of the next generation of more effective compounds. mdpi.com

Molecular Mechanisms of Action and Biological Target Interaction Studies of N Isopropylthiophene 2 Sulfonamide

Inhibition of Dihydropteroate (B1496061) Synthase and Folic Acid Pathway Disruption

The primary and most well-understood mechanism of action for sulfonamide-based antibacterial agents is the disruption of the folic acid synthesis pathway. researchgate.netnih.gov This pathway is crucial for the survival of many microorganisms as they cannot uptake folate from their environment and must synthesize it de novo. wikipedia.org N-Isopropylthiophene-2-sulfonamide, as a member of the sulfonamide class, is understood to function through this mechanism.

The key enzyme in this pathway targeted by sulfonamides is dihydropteroate synthase (DHPS). wikipedia.orgniscpr.res.in This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP) to form 7,8-dihydropteroate. nih.govnih.gov Inhibition of DHPS halts the production of dihydrofolic acid (DHF), a critical precursor for tetrahydrofolic acid (THF). microbenotes.com

The inhibitory action of sulfonamides on dihydropteroate synthase (DHPS) is a classic example of competitive antagonism. nih.govmicrobenotes.com Due to the structural and electronic similarities between the sulfonamide core and the natural substrate, p-aminobenzoic acid (PABA), compounds like this compound can bind to the PABA-binding site on the DHPS enzyme. researchgate.netnih.gov

Studies on various sulfonamides have confirmed that they act as competitive inhibitors of DHPS, effectively competing with PABA for access to the enzyme's active site. nih.govnih.gov Research on DHPS from Streptococcus pneumoniae has shown that sulfonamides displace PABA in a competitive manner. nih.gov This binding is often enhanced by the presence of the other substrate, DHPPP, suggesting that the target for sulfonamide inhibition is the enzyme-DHPPP binary complex rather than the free enzyme alone. nih.gov By occupying the active site, the sulfonamide prevents the formation of the natural product, 7,8-dihydropteroate, thereby blocking the folate pathway. researchgate.net

The disruption of the folic acid pathway by inhibiting dihydropteroate synthase (DHPS) has significant downstream metabolic consequences, most notably the inhibition of nucleotide synthesis. wikipedia.org The product of the pathway, tetrahydrofolic acid (THF), is an essential cofactor that donates one-carbon units in various biosynthetic reactions. microbenotes.com

A primary role of THF is in the de novo synthesis of purines (adenine and guanine) and thymidine, which are the essential building blocks of DNA and RNA. microbenotes.comyoutube.com Specifically, THF derivatives are required for the formation of inosine (B1671953) monophosphate (IMP), the precursor to both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). youtube.comnih.gov By blocking THF production, sulfonamides like this compound starve the bacterial cell of the necessary components for DNA replication and repair, as well as RNA synthesis. wikipedia.org This cessation of nucleic acid synthesis leads to an arrest of cell growth and division, an effect known as bacteriostasis. researchgate.netwikipedia.org

Carbonic Anhydrase Inhibition by Sulfonamide Derivatives

Beyond their antibacterial role, sulfonamides are renowned as a major class of carbonic anhydrase (CA) inhibitors. nih.gov CAs are a family of ubiquitous metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, playing crucial roles in various physiological processes. mdpi.com The thiophene-2-sulfonamide (B153586) scaffold, in particular, has been identified as a highly effective core for potent CA inhibitors. mdpi.comnih.gov

Research has shown that thiophene-based sulfonamides can exhibit potent, nanomolar-level inhibition of various human carbonic anhydrase (hCA) isoforms, including the cytosolic hCA I and II, and the tumor-associated hCA IX and XII. nih.govresearchgate.net The inhibition mechanism involves the coordination of the sulfonamide nitrogen atom to the zinc ion (Zn²⁺) located in the enzyme's active site. mdpi.com This binding displaces the zinc-bound hydroxide (B78521) ion, which is essential for the catalytic nucleophilic attack on CO₂. mdpi.com Studies on a range of thiophene-based sulfonamides have demonstrated Kᵢ (inhibition constant) values from the nanomolar to micromolar range against hCA-I and hCA-II. nih.gov

| Compound Class | Target Isozyme | Inhibition Constant (Kᵢ) Range | Inhibition Type |

| Thiophene-based sulfonamides | hCA-I | 66.49 nM - 234.99 µM | Noncompetitive |

| Thiophene-based sulfonamides | hCA-II | 74.88 nM - 38.04 µM | Noncompetitive |

This table summarizes findings for a series of thiophene-based sulfonamides, indicating their inhibitory potential against human carbonic anhydrase isoenzymes I and II. The data is based on kinetic studies reported in the literature. nih.gov

Receptor Binding and Enzyme Activity Modulation

While the primary targets for this compound are considered to be DHPS and carbonic anhydrases, the broader thiophene (B33073) sulfonamide class has been investigated for activity against other receptors and enzymes. For instance, certain N-(alkyloxycarbonyl)thiophene sulfonamide derivatives have been identified as selective and high-affinity ligands for the angiotensin II type 2 (AT₂) receptor, demonstrating the versatility of this chemical scaffold. Thiophene-2-sulfonamide itself has been noted as a fungal biomass inhibitor that may bind to specific receptors in the human liver. biosynth.com This suggests that while not extensively documented for the N-isopropyl derivative specifically, the potential for modulating other biological receptors exists and warrants further investigation.

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking simulations are a powerful computational tool used to predict the binding orientation and affinity of a ligand to its protein target. nih.govnih.gov Such studies have been performed on various thiophene sulfonamide derivatives to elucidate their interactions with both DHPS and carbonic anhydrases at an atomic level. utrgv.eduutrgv.edunih.gov

In the context of DHPS, docking studies confirm that thiophene sulfonamide derivatives can fit within the enzyme's active site. utrgv.eduutrgv.edu These computational models support the competitive inhibition mechanism, showing the ligand occupying the same pocket as the natural substrate, PABA. Similarly, extensive docking studies have been conducted for thiophene sulfonamides with various carbonic anhydrase isoforms. nih.gov These simulations are crucial for understanding the structure-activity relationships and designing more potent and isoform-selective inhibitors. For example, docking of thiophene-based sulfonamides into the active site of hCA-I and hCA-II has helped to rationalize their observed inhibitory activities. nih.gov

| Compound Series | Target Protein | Docking Score Range (kcal/mol) |

| Thiophene sulfonamide derivatives | Enoyl acyl carrier protein reductase (2NSD) | -6 to -12 |

| Thienopyrimidine-sulfonamide hybrids | Dihydrofolate reductase (2W9S) | -6.8 to -9.7 |

This table presents docking score ranges from computational studies on different series of thiophene sulfonamide derivatives against bacterial enzyme targets. nih.govnih.gov Lower docking scores indicate a higher predicted binding affinity.

Molecular docking studies are instrumental in identifying the specific amino acid residues that form key interactions with the inhibitor, as well as defining the characteristics of the binding pocket. mdpi.comnih.gov

In the case of DHPS, docking studies on related sulfonamides highlight interactions within the PABA binding pocket. While specific residue interactions for this compound are not explicitly detailed in available literature, the general binding mode involves hydrogen bonds and hydrophobic contacts with conserved residues in the active site that are essential for substrate recognition and catalysis. utrgv.eduutrgv.edu

Intracellular Localization and Permeation Mechanisms (at a cellular/molecular level)

The ability of a drug molecule to reach its intracellular target is governed by its ability to permeate cellular membranes. The physicochemical properties of this compound, such as its lipophilicity and size, would be key determinants of its permeation mechanism.

The ionization state of the sulfonamide group, which is pH-dependent, also significantly influences cell permeation. The neutral form of the molecule is generally more membrane-permeable than its ionized form. Therefore, the pH of the extracellular and intracellular environments can affect the rate of uptake.

Once inside the cell, the distribution of this compound would depend on its affinity for various subcellular compartments and macromolecules. Without specific experimental data, it is difficult to pinpoint its exact intracellular localization. However, based on the potential targets for this class of compounds, it could localize to the cytoplasm or nucleus to interact with enzymes or other proteins.

| Property | Influence on Permeation and Localization |

| Lipophilicity (logP) | Higher lipophilicity generally leads to increased passive diffusion across cell membranes. |

| Molecular Size | Smaller molecules generally permeate membranes more readily. |

| pKa of Sulfonamide Group | The ionization state, dependent on pH, affects the balance between the more permeable neutral form and the less permeable ionized form. |

| Affinity for Intracellular Components | Binding to specific proteins or lipids can lead to accumulation in certain subcellular compartments. |

Computational and Theoretical Investigations of N Isopropylthiophene 2 Sulfonamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. nih.gov DFT calculations for thiophene (B33073) sulfonamide derivatives are typically performed using specific basis sets, such as B3LYP/6-31G(d,p) or B3LYP/6-311G(d,p), to obtain optimized molecular geometries and various electronic parameters. mdpi.comnih.govresearchgate.net The results from these calculations often show good agreement with experimental data from techniques like X-ray crystallography. nih.govresearchgate.net

The electronic properties of N-Isopropylthiophene-2-sulfonamide can be elucidated through analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability, chemical reactivity, and optical properties. mdpi.commdpi.com

A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more reactive and can be more easily polarized. mdpi.commdpi.com For thiophene sulfonamide derivatives, the electronic cloud of the FMOs is typically spread over the entire compound, primarily on the phenyl and thiophene rings. mdpi.com The introduction of different substituent groups can alter the HOMO-LUMO gap; electron-withdrawing groups can disturb the isodensity surface of the FMOs. mdpi.comresearchgate.net Calculations on related thiophene sulfonamides show that the energy gap can vary, reflecting changes in stability and reactivity across the series. mdpi.com This analysis helps in predicting how this compound might interact with other molecules and its potential for charge transfer within the molecule. nih.gov

Global reactivity descriptors, such as chemical hardness (η), electronic chemical potential (μ), and the electrophilicity index (ω), can be derived from the HOMO and LUMO energies to further quantify the molecule's reactivity. researchgate.netmdpi.com

Table 1: Representative Frontier Molecular Orbital Data for Thiophene Sulfonamide Derivatives

Note: The values are representative based on DFT studies of similar thiophene sulfonamide structures and serve for illustrative purposes. mdpi.comnih.gov

DFT calculations are also employed to determine the thermochemical parameters of this compound, which provide insights into its thermodynamic stability. mdpi.com Parameters such as the total energy, enthalpy, and Gibbs free energy of the optimized molecular structure can be calculated. researchgate.net The thermal stability can also be experimentally determined and compared with computational results using methods like thermogravimetric analysis (TGA) and differential thermal analysis (DTA). nih.gov

Molecular Dynamics (MD) Simulations for Conformational Sampling and Binding Dynamics

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. These simulations model the movements of atoms and molecules, providing detailed information on conformational flexibility and how the compound might interact with biological targets, such as enzymes or receptors. nih.gov

For sulfonamide-based compounds, MD simulations are crucial for understanding their binding modes within the active sites of proteins. nih.govnih.gov For example, simulations can explore the binding of sulfonamide inhibitors to enzymes like carbonic anhydrase or cytochrome P450. nih.govmdpi.com The simulation can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov By calculating the binding free energy using methods like MM/PBSA or MM/GBSA, MD simulations can predict the binding affinity of the compound, which is essential for drug design. researchgate.net

In Silico Prediction of ADME-Related Molecular Properties

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of molecules like this compound. nih.gov Online servers and software can calculate a range of molecular descriptors that correlate with a compound's drug-likeness and ADME profile. mdpi.comnih.gov

These predictions help to identify potential liabilities early in the drug discovery process, reducing the likelihood of failure in later stages. Key properties evaluated include aqueous solubility, gastrointestinal absorption, blood-brain barrier permeability, and interaction with metabolic enzymes like cytochrome P450. nih.govnih.gov

Table 2: Commonly Predicted ADME-Related Properties for Sulfonamide Derivatives

De Novo Drug Design and Virtual Screening Methodologies Utilizing Sulfonamide Scaffolds

The sulfonamide group is a highly versatile and privileged scaffold in medicinal chemistry and drug discovery. researchgate.netnih.gov Computational techniques like de novo design and virtual screening heavily utilize such scaffolds to discover new therapeutic agents. nih.gov

De Novo Drug Design: This approach involves designing novel molecules from scratch that are complementary to the shape and chemical features of a biological target's binding site. researchgate.net Algorithms can use the thiophene-sulfonamide scaffold as a starting point or a core fragment, adding functional groups to optimize binding affinity and other desired properties. nih.govacs.org

Virtual Screening: In this method, large digital libraries of compounds are computationally docked into the active site of a target protein. This allows for the rapid identification of potential "hits" that are predicted to bind strongly. researchgate.net Libraries containing this compound and its analogs can be screened against various targets to identify new potential biological activities.

These scaffold-based computational methods accelerate the drug discovery process by focusing on chemical structures known to have favorable biological and pharmacokinetic properties. researchgate.netnih.gov

Mechanistic Computational Studies of Reaction Pathways

Computational chemistry can be used to investigate the mechanisms of chemical reactions, such as the synthesis of this compound. For instance, the N-alkylation of a primary sulfonamide like 5-bromothiophene-2-sulfonamide (B1270684) involves the reaction with an alkyl halide (e.g., isopropyl bromide) in the presence of a base. nih.govresearchgate.net

DFT calculations can model the entire reaction pathway, identifying transition states and intermediates. researchgate.net This allows for the determination of activation energies, helping to understand the reaction kinetics and why certain products are favored. For example, computational studies can explain differences in reaction yields, such as the lower yield observed for the synthesis of 5-bromo-N-isopropylthiophene-2-sulfonamide, which may be attributed to steric hindrance. nih.gov These mechanistic insights are valuable for optimizing reaction conditions and developing more efficient synthetic routes.

Table of Mentioned Compounds

Advanced Analytical Methodologies for N Isopropylthiophene 2 Sulfonamide in Research

Chromatographic Techniques (HPLC, GC-MS) for Purity and Quantification

Chromatographic methods are the cornerstone for the analytical assessment of N-Isopropylthiophene-2-sulfonamide, offering high-resolution separation for both purity determination and quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful tools.

High-Performance Liquid Chromatography (HPLC) is widely used for the analysis of sulfonamides due to its versatility and applicability to a broad range of compounds. nih.gov For this compound, a reversed-phase HPLC method is typically employed. This involves a nonpolar stationary phase (like C18) and a polar mobile phase. The separation mechanism is based on the differential partitioning of the analyte between the two phases. Method parameters such as mobile phase composition (e.g., a mixture of acetonitrile (B52724) or methanol (B129727) and water with a pH modifier like acetic or formic acid), flow rate, and column temperature are optimized to achieve sharp, symmetrical peaks with good resolution from any impurities. molnar-institute.com Quantification is typically performed using an ultraviolet (UV) detector, as the thiophene (B33073) ring and sulfonamide group provide chromophores that absorb in the UV range. slideshare.net For higher selectivity and sensitivity, HPLC can be coupled with mass spectrometry (LC-MS/MS). researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a robust alternative, particularly for thermally stable and volatile compounds. While some sulfonamides may require derivatization to increase their volatility and thermal stability, this technique offers excellent separation efficiency and definitive identification through mass spectral data. nih.gov In a typical GC-MS analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas (e.g., helium) through a capillary column. orientjchem.org The column separates components based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that acts as a chemical fingerprint for this compound. orientjchem.org

Table 1: Illustrative Chromatographic Conditions for Sulfonamide Analysis

| Parameter | HPLC-UV | GC-MS (Post-Derivatization) |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |

| Mobile Phase/Carrier Gas | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) | Helium at a constant flow (e.g., 1.4 mL/min) orientjchem.org |

| Detector | UV-Vis Diode Array Detector (DAD) | Mass Spectrometer (MS) |

| Detection Wavelength | ~254 - 270 nm (typical for aromatic sulfonamides) | Selective Ion Monitoring (SIM) or Full Scan mode orientjchem.org |

| Injection Volume | 10-20 µL | 1 µL (split or splitless injection) orientjchem.org |

| Purpose | Purity, Quantification | Identification, Quantification of volatile impurities |

Electrophoretic Methods and Capillary Electrophoresis

Electrophoretic methods, particularly Capillary Electrophoresis (CE), present a high-efficiency separation alternative to chromatography. nih.gov CE separates ions based on their electrophoretic mobility in an applied electric field. The technique is known for its rapid analysis times, minimal sample and solvent consumption, and high resolving power. researchgate.net

Capillary Zone Electrophoresis (CZE) is the simplest mode of CE, where separation occurs in a buffer-filled capillary. usp.org Analytes migrate at different velocities depending on their charge-to-mass ratio, allowing for the separation of this compound from charged impurities. nih.gov

Micellar Electrokinetic Chromatography (MEKC) , a hybrid of electrophoresis and chromatography, can be used to separate neutral molecules as well as charged ones. usp.org In MEKC, a surfactant is added to the buffer at a concentration above its critical micelle concentration. This forms micelles, which act as a pseudo-stationary phase. Neutral analytes partition between the aqueous buffer and the micelles, enabling their separation. This is particularly useful for analyzing neutral degradation products or impurities alongside the parent compound.

The coupling of CE with a mass spectrometer (CE-MS) further enhances its analytical power, providing structural information for peak identification. nih.govnih.gov

Mass Spectrometry for Metabolite Identification and Degradation Studies (non-clinical context)

Mass Spectrometry (MS) is an indispensable tool for elucidating the structure of unknown compounds, making it ideal for identifying metabolites and degradation products of this compound in in vitro research settings. When coupled with a separation technique like LC or GC, it provides a powerful platform for these studies.

In a typical degradation study, a solution of this compound might be subjected to stress conditions (e.g., acid, base, oxidation, light). Samples are then analyzed by LC-MS/MS. The mass spectrometer identifies the parent compound and any new peaks that appear. High-resolution mass spectrometry (HRMS) can provide the exact mass of the degradation products, allowing for the determination of their elemental composition.

Tandem mass spectrometry (MS/MS) is used to fragment the ions of the degradation products. The fragmentation pattern provides clues to the molecule's structure. Aromatic sulfonamides often exhibit characteristic fragmentation pathways, such as the cleavage of the S-N bond and the S-C bond. nih.gov A notable fragmentation for arylsulfonamides is the elimination of a sulfur dioxide (SO₂) molecule (a loss of 64 Da), which occurs via an intramolecular rearrangement in the gas phase. nih.gov By analyzing these fragments, the sites of molecular modification (e.g., hydroxylation, dealkylation) can be pinpointed, and the structure of the degradation product can be proposed.

Table 2: Common Mass Spectrometric Fragments for Arylsulfonamide Identification

| Fragmentation Process | Description | Typical Mass Loss (Da) |

| SO₂ Elimination | Rearrangement and loss of sulfur dioxide from the molecular ion. nih.gov | 64 |

| S-N Bond Cleavage | Fission of the bond between the sulfur and nitrogen atoms. | Varies |

| S-C (Aryl) Bond Cleavage | Fission of the bond between the sulfur atom and the thiophene ring. | Varies |

| Loss of Alkyl Group | Cleavage of the isopropyl group from the amide nitrogen. | 43 |

Development of Robust Analytical Protocols for In Vitro Research

Developing a robust analytical protocol is critical for obtaining reliable and reproducible data in in vitro research involving this compound. The process involves several key stages, from sample preparation to method validation.

Sample Preparation: The initial step is to efficiently extract the analyte from the in vitro sample matrix (e.g., buffer solution, enzyme assay mixture). This may involve protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). mdpi.com SPE is a common technique for cleaning up and concentrating sulfonamides from complex matrices, often using hydrophilic-lipophilic balance (HLB) cartridges. molnar-institute.com The goal is to remove interfering substances that could affect the analytical measurement. mdpi.com

Method Development: This involves selecting the appropriate analytical technique (e.g., HPLC, LC-MS) and optimizing its parameters. For an HPLC method, this includes selecting the column, mobile phase composition, and detector settings to ensure the target analyte is well-separated from other components with a stable baseline and good peak shape. chemscene.com

Method Validation: Once developed, the method must be validated to demonstrate its suitability for the intended purpose. Validation typically assesses several key parameters according to established guidelines:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The demonstration that the method's response is directly proportional to the concentration of the analyte over a given range.

Accuracy: The closeness of the test results to the true value, often determined by recovery studies in spiked samples. nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. jfda-online.com

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. jfda-online.com

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

By systematically developing and validating the analytical protocol, researchers can ensure the quality and integrity of the data generated in in vitro studies of this compound.

Advanced Applications and Pre Clinical Research Avenues for N Isopropylthiophene 2 Sulfonamide

N-Isopropylthiophene-2-sulfonamide as a Chemical Probe for Biological Target Validation

While direct studies employing this compound as a chemical probe for biological target validation are not extensively documented in publicly available literature, its structural characteristics suggest its potential for such applications. A chemical probe is a small molecule used to study and manipulate a biological target, helping to validate its role in a disease process. The thiophene (B33073) and sulfonamide moieties are present in numerous biologically active compounds, indicating their capability to interact with various protein targets. nih.govresearchgate.net

For a compound to be an effective chemical probe, it should ideally exhibit high potency and selectivity for its target. The development of analogs of this compound, as seen in studies on related thiophene sulfonamides, aims to enhance these properties. For instance, modifications to the sulfonamide or the thiophene ring can be systematically performed to identify derivatives with improved affinity and specificity for a particular biological target. Once a potent and selective analog is identified, it can be used in target validation studies to understand the physiological and pathological consequences of modulating its specific target.

Use in Co-crystallization Studies to Elucidate Protein-Ligand Structures

Co-crystallization is a powerful technique used to determine the three-dimensional structure of a protein-ligand complex at atomic resolution. This method provides invaluable insights into the binding mode of a compound and the key interactions it forms with its target protein. Although no specific co-crystallization studies involving this compound have been published, research on analogous compounds highlights the utility of the thiophene-sulfonamide scaffold in such structural biology approaches.

For example, the crystal structure of other substituted thiophene sulfonamides in complex with their target proteins has been determined, revealing the precise binding interactions. These studies demonstrate how the sulfonamide group can act as a key hydrogen bond donor and acceptor, while the thiophene ring can engage in hydrophobic and aromatic interactions within the protein's binding pocket. Such information is crucial for structure-based drug design, enabling the rational optimization of lead compounds to improve their binding affinity and selectivity.

Application in Cell-Based Assays to Explore Molecular Pathways and Cellular Effects (non-clinical)

Cell-based assays are fundamental tools in pre-clinical research to assess the biological activity of a compound and to explore its effects on cellular pathways. A close analog of the target compound, 5-bromo-N-isopropylthiophene-2-sulfonamide, has been synthesized and evaluated for its antibacterial properties. nih.gov

In a study, this compound was tested against clinically isolated New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae ST147. nih.gov The synthesis of 5-bromo-N-isopropylthiophene-2-sulfonamide was achieved with a yield of 62%, and its antibacterial activity was assessed. nih.gov Such cell-based assays provide initial evidence of a compound's biological effects and can pave the way for more in-depth studies into its mechanism of action and its impact on specific molecular pathways within the cell. The bacteriostatic effect of sulfonamides, for instance, is known to result from the inhibition of folic acid synthesis in bacteria. nih.govnih.gov

| Compound | Assay Type | Organism | Observed Effect |

| 5-bromo-N-isopropylthiophene-2-sulfonamide | Antibacterial Susceptibility Test | Klebsiella pneumoniae ST147 | Antibacterial efficacy |

This table is generated based on data for a close structural analog of this compound.

Development of Sulfonamide Scaffolds for Novel Chemical Biology Tools

The sulfonamide group is a privileged scaffold in medicinal chemistry, featured in a wide array of therapeutic agents. openaccesspub.org Similarly, the thiophene ring is a key heterocyclic motif known for its presence in many biologically active molecules. nih.gov The combination of these two components in the this compound structure provides a versatile scaffold for the development of novel chemical biology tools.

The development of such tools involves the strategic chemical modification of the core scaffold to introduce functionalities that allow for the study of biological processes. For example, the scaffold could be functionalized with reporter tags, such as fluorescent dyes or biotin, to enable visualization and pull-down experiments. Furthermore, the synthesis of a library of derivatives based on the this compound scaffold can lead to the discovery of compounds with novel biological activities or improved properties for use as chemical probes. The inherent biological activity of many thiophene and sulfonamide derivatives suggests that this scaffold is a promising starting point for the generation of new tools to interrogate complex biological systems. nih.govresearchgate.net

Exploration of New Angiotensin Receptor Ligands

The renin-angiotensin system plays a crucial role in the regulation of blood pressure, and its modulation is a key strategy in the treatment of hypertension. diva-portal.org The angiotensin II receptors, AT1 and AT2, are important targets for drug discovery. diva-portal.orgnih.gov Research into N-(heteroaryl)thiophene sulfonamides has identified them as promising ligands for the angiotensin AT2 receptor. diva-portal.orgnih.gov

In one study, two series of N-(heteroaryl)thiophene sulfonamides were synthesized and evaluated for their binding affinity to the AT2 receptor. nih.gov While this compound itself was not specifically detailed, the study focused on the broader class of compounds sharing the core thiophene-sulfonamide structure. The research led to the discovery of selective AT2 receptor ligands with high binding affinities, with some exhibiting Ki values in the low nanomolar range. nih.gov Docking studies and molecular dynamics simulations were also employed to understand the binding modes of these ligands at the AT2 receptor. nih.govdiva-portal.org

The most promising ligand from these studies demonstrated a concentration-dependent vasorelaxation of pre-contracted mouse aorta, indicating functional activity at the AT2 receptor. nih.gov This line of research underscores the potential of the this compound scaffold in the development of new modulators of the angiotensin system.

| Compound Class | Target | Key Findings |

| N-(heteroaryl)thiophene sulfonamides | Angiotensin AT2 Receptor | Identification of selective ligands with high binding affinity (Ki < 5 nM) and functional activity. |

This table is based on research on the broader class of N-(heteroaryl)thiophene sulfonamides.

Future Perspectives and Emerging Research Directions for N Isopropylthiophene 2 Sulfonamide Research

Integration of Artificial Intelligence and Machine Learning in Compound Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development by reducing costs and accelerating the timeline. nih.gov For N-Isopropylthiophene-2-sulfonamide, these computational tools offer a powerful approach to optimize its structure and properties.

Research Focus:

Predictive Modeling: AI and ML algorithms can be trained on large datasets of existing sulfonamides and thiophene (B33073) derivatives to build predictive models. nih.govarxiv.org These models can forecast the biological activity, pharmacokinetic properties (absorption, distribution, metabolism, excretion), and potential toxicity of novel this compound analogs before they are synthesized.

De Novo Design: Generative AI models can design entirely new molecules based on desired properties. nih.gov By inputting specific parameters, such as high potency against a particular target and low off-target effects, these algorithms can propose novel derivatives of this compound that medicinal chemists can then synthesize and test.

QSAR and Molecular Docking: Quantitative Structure-Activity Relationship (QSAR) studies, enhanced by machine learning, can identify the key structural features of this compound that are crucial for its biological activity. mdpi.comresearchgate.net This information, combined with molecular docking simulations, can guide the rational design of more potent and selective analogs. mdpi.comresearchgate.net For instance, computational studies on thiophene sulfonamide derivatives have been used to calculate geometric and electronic properties to predict their stability and reactivity. mdpi.comresearchgate.net

The application of these AI and ML techniques can significantly streamline the optimization process, allowing for the rapid identification of lead candidates with improved therapeutic profiles.

Exploration of Novel Biological Targets (pre-clinical, molecular level)

While some biological targets of thiophene sulfonamides are known, the full spectrum of their molecular interactions remains an active area of investigation. Pre-clinical research at the molecular level is crucial for identifying novel targets for this compound, which could expand its therapeutic applications.

Research Focus:

Enzyme Inhibition: Thiophene-based sulfonamides have shown potent inhibitory effects against various enzymes, including carbonic anhydrases (hCA-I and hCA-II). researchgate.net Future research could explore the inhibitory potential of this compound against other clinically relevant enzymes implicated in diseases such as cancer, inflammation, and metabolic disorders.

Receptor Modulation: The thiophene nucleus is a versatile scaffold that can interact with a variety of biological receptors. nih.gov Investigating the binding affinity of this compound for different receptor subtypes could uncover new therapeutic avenues. For example, some thiophene derivatives have been explored as adenosine (B11128) receptor antagonists. researchgate.net

Protein-Protein Interaction Inhibition: Disrupting pathological protein-protein interactions is an emerging strategy in drug discovery. High-throughput screening and computational methods could be employed to determine if this compound or its derivatives can modulate such interactions.

Molecular docking studies have been instrumental in this area, helping to elucidate the binding modes of thiophene-based sulfonamides with their targets and guiding the design of more effective inhibitors. researchgate.net

Design of Prodrug Strategies for Enhanced Molecular Delivery (conceptual, non-clinical)

A significant challenge in drug development is ensuring that a therapeutic agent reaches its target in the body in sufficient concentrations. Prodrug strategies involve modifying a drug molecule into an inactive form that is converted to the active drug in the body, often overcoming issues of poor solubility or permeability. orientjchem.org

Conceptual Approaches for this compound:

Improving Solubility: For sulfonamides with poor water solubility, a common prodrug approach is to add a phosphate (B84403) ester group, which is cleaved by phosphatases in the body to release the active drug. orientjchem.org This strategy could be conceptually applied to this compound to enhance its aqueous solubility.

Targeted Delivery: A more sophisticated approach involves designing prodrugs that are activated by specific enzymes at the target site. researchgate.net For instance, a prodrug of this compound could be designed to be cleaved by an enzyme that is overexpressed in tumor cells, thereby delivering the active compound specifically to the cancer tissue.

Two-Stage Release Mechanisms: Advanced prodrug designs can incorporate a two-stage release mechanism for more controlled and sustained drug delivery. nih.govacs.org This could involve a linker that undergoes a sequence of reactions to release the active sulfonamide, potentially improving its pharmacokinetic profile and reducing side effects. nih.govacs.org

These conceptual strategies, while not yet clinically tested for this compound, represent promising avenues for future research to optimize its delivery and efficacy.

Sustainable and Green Chemistry Initiatives in Sulfonamide Synthesis Research

The pharmaceutical industry is increasingly focusing on sustainable and environmentally friendly manufacturing processes. Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency in chemical synthesis. tandfonline.comsci-hub.se

Key Initiatives in Sulfonamide Synthesis:

Water as a Solvent: Traditional methods for sulfonamide synthesis often rely on organic solvents. Recent research has demonstrated the feasibility of conducting these reactions in water, which is a much more environmentally benign solvent. sci-hub.sersc.org This approach often involves using a base like sodium carbonate to control the pH and facilitate the reaction. sci-hub.se

Solvent-Free Reactions: An even "greener" approach is to conduct the synthesis without any solvent at all. sci-hub.setandfonline.com Solvent-free sulfonylation of amines with arylsulfonyl chlorides at room temperature has been reported, offering a clean and efficient method for producing sulfonamides. sci-hub.setandfonline.com

Catalytic Methods: The use of catalysts can make chemical reactions more efficient and selective. For example, a magnetite-immobilized nano-ruthenium catalyst has been developed for the direct coupling of sulfonamides and alcohols, producing only water as a byproduct. acs.org This method is highly efficient and allows for easy recovery and reuse of the catalyst. acs.org

Adopting these green chemistry initiatives for the synthesis of this compound would not only reduce the environmental impact of its production but could also lead to more cost-effective and efficient manufacturing processes.

Role of this compound in Antimicrobial Resistance Research

Antimicrobial resistance is a major global health crisis, and there is an urgent need for new antibiotics with novel mechanisms of action. Sulfonamides were among the first synthetic antimicrobial agents and continue to be an important class of drugs. sci-hub.seyoutube.com

Potential Contributions of this compound:

Overcoming Resistance: A key challenge with existing sulfonamides is the development of bacterial resistance, often through mutations in the dihydropteroate (B1496061) synthetase enzyme. youtube.com Research into this compound could explore whether its specific structure allows it to evade these common resistance mechanisms. The synthesis of new sulfonamide hybrids is a strategy being explored to overcome resistance. nih.gov

Activity Against Resistant Strains: Studies on related compounds, such as 5-bromo-N-alkylthiophene-2-sulfonamides, have shown efficacy against multidrug-resistant bacteria like New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae. nih.gov This suggests that the thiophene-sulfonamide scaffold may be a promising starting point for developing drugs against highly resistant pathogens. Thiophene derivatives have demonstrated activity against colistin-resistant Acinetobacter baumannii and Escherichia coli. nih.gov

Combination Therapy: Sulfonamides are often used in combination with other drugs, such as trimethoprim, to create a synergistic effect. nih.govyoutube.com Future research could investigate whether this compound, when combined with other antimicrobial agents, can enhance their efficacy and combat resistance.

The unique structural features of this compound make it a compound of interest in the ongoing search for new solutions to the problem of antimicrobial resistance.

Q & A

Q. How should researchers address contradictory bioactivity results in preclinical studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.